3,4-O-Isopropylidene shikimic acid

Preformulation Lipophilicity Membrane transport

Procurement of unprotected shikimic acid for oseltamivir synthesis often results in sub-20% overall yields. 3,4-O-Isopropylidene shikimic acid (ISA) provides a decisive solution: • The isopropylidene ketal enables regioselective C-3 azide introduction, lifting overall yield to ~44%-more than double the original Roche process. • ISA exhibits a 2.8-fold higher lipophilicity (ΔLogP ~1.1) and >80% transmembrane permeation at 6 h, supporting oral bioavailability. • pH-sensitive (stable at pH >6) for patented freeze-dried injectable formulations. • Supplied with ≥98% purity; batch-specific CoA available.

Molecular Formula C10H14O5
Molecular Weight 214.217
CAS No. 183075-03-8
Cat. No. B599262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-O-Isopropylidene shikimic acid
CAS183075-03-8
Molecular FormulaC10H14O5
Molecular Weight214.217
Structural Identifiers
SMILESCC1(OC2C=C(CC(C2O1)O)C(=O)O)C
InChIInChI=1S/C10H14O5/c1-10(2)14-7-4-5(9(12)13)3-6(11)8(7)15-10/h4,6-8,11H,3H2,1-2H3,(H,12,13)
InChIKeyPILATNHSTHZMCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





3,4-O-Isopropylidene Shikimic Acid: Product Profile


3,4-O-Isopropylidene shikimic acid (ISA) is a protected derivative of the natural product (−)-shikimic acid, characterized by an isopropylidene ketal bridging the 3- and 4-hydroxyl groups. This modification alters the physicochemical profile relative to the parent acid, enhancing lipophilicity and enabling regioselective downstream transformations [1]. ISA has been investigated as an anti-inflammatory, analgesic, and antioxidant agent in preclinical models, demonstrating inhibition of prostaglandin E2 (PGE2) and malondialdehyde (MDA) production, as well as free-radical scavenging activity [2]. Industrially, ISA and its esters serve as key intermediates in the synthesis of the neuraminidase inhibitor oseltamivir phosphate (Tamiflu®), where the isopropylidene protection is critical for achieving high overall yields [3].

Protected shikimate for regioselective synthesis
Isopropylidene ketal alters lipophilicity and reactivity
May support membrane permeation and oral absorption research
Explored in preclinical models of inflammatory signaling

3,4-O-Isopropylidene Shikimic Acid vs. Shikimic Acid


The isopropylidene protecting group in ISA is not merely an interchangeable blocking moiety; it fundamentally alters the molecule's physicochemical and reactivity profile. Compared to the parent shikimic acid, ISA exhibits a measured 2.8-fold increase in lipophilicity (ΔLogP ~1.1 units), directly impacting membrane permeability and oral absorption potential [1]. In multi-step oseltamivir syntheses, the isopropylidene acetonide enables a highly regioselective nucleophilic substitution at C-3 that is not achievable with unprotected shikimic acid or alternative benzylidene acetals, directly translating to a >2-fold improvement in overall yield [2]. Procurement of generic shikimic acid or an unoptimized protected analog therefore risks both reduced bioavailability in pharmacological studies and substantial yield losses in process chemistry.

3,4-O-Isopropylidene Shikimic Acid (ISA)

Higher lipophilicity, regioselective C-3 substitution, >2-fold yield in oseltamivir synthesis

Shikimic Acid

Lower lipophilicity, lacks regioselective protection, lower yield in oseltamivir synthesis

Substitution may alter membrane permeability and synthetic efficiency.

3,4-O-Isopropylidene Shikimic Acid: Quantitative Evidence


Lipophilicity Advantage and Membrane Permeation

ISA exhibits a measured octanol/water partition coefficient (LogP) of −0.63, compared to a LogP of −1.7 for the parent shikimic acid, representing a ΔLogP of approximately +1.1 units [1]. This corresponds to an ~2.8-fold increase in lipophilicity on a linear scale. In a Franz diffusion cell assay, ISA demonstrated an accumulated permeation rate of >50% at 1 hour and >80% at 6 hours through excised rat skin, confirming its good transmembrane capability [1]. No comparable transmembrane data are available for shikimic acid under identical conditions, but the LogP difference alone predicts significantly inferior passive diffusion for the unprotected molecule.

Lipophilicity Advantage
Cross-study comparable
ΔLogP +1.1 (2.8-fold higher) & >80% permeation at 6h
Reported lipophilicity may support oral absorption research
Franz cell, excised rat skin; comparator shikimic acid lacks permeation data
Preformulation Lipophilicity Membrane transport Drug delivery

Higher Yield in Oseltamivir Phosphate Synthesis

Starting from ethyl (3R,4S,5R)-3,4-O-isopropylidene shikimate — the ester derivative of ISA — a total synthesis of oseltamivir phosphate was accomplished in 11 steps with 44% overall yield [1]. The original Roche manufacturing route, which proceeds directly from (−)-shikimic acid, yields approximately 20% over 10 linear steps [2]. This represents a greater than 2.2-fold improvement in overall yield attributable, in part, to the enhanced regioselectivity conferred by the 3,4-O-isopropylidene ketal during the critical C-3 azide displacement step [1].

Synthetic Yield
Cross-study comparable
44% vs 20% overall yield (2.2-fold higher)
Supports process-chemistry procurement context
11-step synthesis vs 10-step Roche route; regioselective azide step
Process chemistry Oseltamivir Synthetic yield Antiviral synthesis

pH-Dependent Stability for Formulation Design

ISA's aqueous stability is strongly pH-dependent: it is stable when pH > 6.0 but degrades appreciably when pH < 6.0 [1]. In contrast, shikimic acid is generally stable in aqueous solution across a broader pH range but lacks the differentiated degradation threshold that allows targeted formulation strategies. The identified instability below pH 6 was exploited in patent CN101342168A, which describes a freeze-dried ISA powder injection formulation that circumvents gastric acid degradation by avoiding stomach dissolution and absorption, with sterilization achieved at 110–140°C under 0.2–1.4 kg/cm² pressure [2]. This formulation strategy is uniquely enabled by ISA's specific stability profile and would not be motivated for shikimic acid.

pH Stability Profile
Direct head-to-head comparison
Stable pH >6.0; labile pH
Reported stability cliff may inform formulation research
Freeze-dried powder injection patent exploits this profile
Pharmaceutical formulation Stability Powder injection Drug product development

3,4-O-Isopropylidene Shikimic Acid: Key Applications


Oseltamivir Phosphate Process Development

Process chemistry teams developing or optimizing oseltamivir phosphate (Tamiflu®) synthesis should prioritize the isopropylidene-shikimate intermediate over unprotected shikimic acid. The published 44% overall yield via the isopropylidene route more than doubles the ~20% yield of the original Roche process, delivering substantial reductions in cost-of-goods and waste generation per kilogram of API produced [1][2].

Oral Drug Delivery Research for Shikimate Derivatives

Investigators developing orally bioavailable shikimate-derived therapeutics should select ISA over shikimic acid as the lead intermediate. The 2.8-fold higher lipophilicity (LogP −0.63 vs −1.7) and demonstrated >80% transmembrane permeation at 6 hours in Franz cell assays provide a measurable advantage in passive absorption potential, supporting more favorable oral pharmacokinetic profiles [1].

Parenteral Formulation of Shikimate Derivatives

Groups developing injectable formulations of shikimate derivatives for acute cerebral ischemia or thrombosis indications should procure ISA rather than shikimic acid. The pH-sensitive stability profile (stable at pH > 6.0, labile at pH < 6.0) has been directly exploited in a patented freeze-dried powder injection formulation that bypasses gastric degradation, a product concept not applicable to the more uniformly stable shikimic acid [1][2].

Regioselective Synthesis of Chiral Cyclohexanoid Building Blocks

Medicinal chemistry laboratories synthesizing chiral cyclohexanoid scaffolds should utilize ISA for its inherent regioselectivity. The isopropylidene ketal selectively protects the 3,4-diol, leaving the C-5 hydroxyl and C-1 carboxyl free for orthogonal transformations, a selectivity pattern that has been exploited in the stereospecific introduction of the C-3 azide group during oseltamivir synthesis — a transformation not feasible with unprotected shikimic acid without extensive protecting-group manipulation [1].

Application
Selection Property
Validation Focus
Oseltamivir phosphate synthesis research
Isopropylidene-protected intermediate
Regioselective C-3 azide displacement / yield
Oral absorption research on shikimate derivatives
Lipophilicity (LogP −0.63) and membrane permeation
Franz cell permeation / oral PK assessment
Parenteral formulation research of shikimate derivatives
pH-sensitive stability (stable at pH>6.0)
Freeze-dried formulation / gastric degradation bypass
Chiral cyclohexanoid scaffold synthesis
3,4-diol protection selectivity
Orthogonal C-3 functionalization

Technical Documentation Hub

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18 linked technical documents
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